![molecular formula C13H26N2 B2497354 (1-Azepan-1-ylcyclohexyl)methylamine CAS No. 891373-47-0](/img/structure/B2497354.png)
(1-Azepan-1-ylcyclohexyl)methylamine
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Description
Synthesis Analysis
The synthesis of compounds related to (1-Azepan-1-ylcyclohexyl)methylamine involves strategic intramolecular condensation and cycloaddition reactions. For instance, derivatives of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one can be synthesized from tertiary enamides under mild conditions using Lewis acid catalysts, showcasing the versatility in constructing azepine rings, which are structurally related to the azepan part of the target compound (Wenju Zhu, Liang Zhao, & Mei-Xiang Wang, 2015).
Molecular Structure Analysis
Analysis of related compounds shows the importance of stereochemical configurations and the impact of substituents on the molecular structure. For azepine derivatives, the presence of specific substituents can significantly influence the ring structure and overall molecular conformation, hinting at the complexity and variability of (1-Azepan-1-ylcyclohexyl)methylamine's structure.
Chemical Reactions and Properties
Chemical reactions involving azepanes and related structures typically include nucleophilic addition and cyclization. The reactivity can be influenced by the azepane's ring strain and electronic configuration, affecting the compound's participation in synthetic pathways and its interaction with other molecules. For example, azepines can undergo ring expansion and contraction, demonstrating their flexible chemical behavior (G. Maas, R. Reinhard, & H. Herz, 2006).
Scientific Research Applications
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs have emerged as a cornerstone in the search for new therapeutic agents due to their structural diversity and pharmacological properties. Research has highlighted the application of azepane derivatives in developing drugs for treating a plethora of diseases. These compounds have been approved by the FDA for treating various conditions, showcasing their wide range of therapeutic applications including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. Additionally, azepane derivatives serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. The exploration of structure-activity relationships (SAR) and molecular docking studies of potential bioactive compounds emphasizes the ongoing efforts to design and develop less toxic and more effective azepane-based drugs against numerous devastating diseases (Gao-Feng Zha et al., 2019).
Volatile Organic Compounds (VOCs) in Disease Diagnosis
The research on volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota has opened new avenues in non-invasive diagnostics. VOCs detected through breath and faecal analysis show promising potential as biomarkers for diagnosing and monitoring conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Studies suggest that specific VOCs can serve as biomarkers for diagnosing and monitoring these conditions with acceptable accuracy, highlighting the innovative application of VOC analysis in personalized medicine. However, the need for further research that correlates VOCs to IBD/IBS pathogenesis, considering microbial influences, remains crucial for their clinical implementation (K. Van Malderen et al., 2020).
Seven Membered Heterocyclic Compounds in Pharmacology
The pharmacological and therapeutic implications of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, have been thoroughly reviewed. The synthesis, reaction, and biological properties of these compounds have been explored over the last fifty years, highlighting their significance in medicinal chemistry. Despite the advancements, the biological aspects of these compounds are yet to be fully explored, suggesting a vast scope for future research in identifying bioactive N-containing heterocycles for therapeutic applications (Manvinder Kaur et al., 2021).
properties
IUPAC Name |
[1-(azepan-1-yl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c14-12-13(8-4-3-5-9-13)15-10-6-1-2-7-11-15/h1-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIMEBDRZFIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2(CCCCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Azepan-1-ylcyclohexyl)methylamine |
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